Cas no 2619-88-7 (Palmitic Acid Hydrazide)
Palmitic Acid Hydrazide Chemical and Physical Properties
Names and Identifiers
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- Palmitic acid hydrazide
- Hexadecanoic acid hydrazide
- hexadecanehydrazide
- Palmitohydrazide
- 16-Hexadecanoyl hydrazide
- Hexadecanohydrazide
- hexadecanoic hydrazide
- hexadecanoyl hydrazide
- HEXDECANOIC ACID HYDRAZIDE
- Hydrazid der Palmitinsaeure
- palmitic hydrazide
- Palmitinsaeure-hydrazid
- C16H34N2O
- PALMITICACIDHYDRAZIDE
- NSC15077
- Hexadecanohydrazide #
- Hexadecanoic acid,hydrazide
- SSVSELJXJJCANX-UHFFFAOYSA-N
- STK502495
- BBL028108
- O063
- T
- Palmitic Acid Hydrazide
-
- MDL: MFCD00066357
- Inchi: 1S/C16H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(19)18-17/h2-15,17H2,1H3,(H,18,19)
- InChI Key: SSVSELJXJJCANX-UHFFFAOYSA-N
- SMILES: O=C(CCCCCCCCCCCCCCC)NN
- BRN: 1784616
Computed Properties
- Exact Mass: 270.26700
- Monoisotopic Mass: 270.267
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 14
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 5.3
- Topological Polar Surface Area: 55.1
Experimental Properties
- Color/Form: Not available
- Density: 0.894
- Melting Point: 111.0 to 115.0 deg-C
- Boiling Point: 416.2°Cat760mmHg
- Flash Point: 205.5°C
- Refractive Index: 1.463
- PSA: 55.12000
- LogP: 5.54880
- Solubility: Not available
Palmitic Acid Hydrazide Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
Palmitic Acid Hydrazide Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Palmitic Acid Hydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 163100-1g |
Palmitic acid hydrazide |
2619-88-7 | 98.0% | 1g |
£19.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160205-5g |
Palmitic Acid Hydrazide |
2619-88-7 | >98.0% | 5g |
¥275.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160205-1g |
Palmitic Acid Hydrazide |
2619-88-7 | >98.0% | 1g |
¥60.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160205-25G |
Palmitic Acid Hydrazide |
2619-88-7 | >98.0% | 25g |
¥1043.90 | 2023-09-01 | |
| TRC | P133888-250mg |
Palmitic Acid Hydrazide |
2619-88-7 | 250mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P133888-500mg |
Palmitic Acid Hydrazide |
2619-88-7 | 500mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P133888-2.5g |
Palmitic Acid Hydrazide |
2619-88-7 | 2.5g |
$ 95.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0004-25g |
Palmitic Acid Hydrazide |
2619-88-7 | 98.0%(T) | 25g |
¥970.0 | 2022-06-10 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L13013-1g |
Palmitic acid hydrazide, 98+% |
2619-88-7 | 98+% | 1g |
¥866.00 | 2022-12-26 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L13013-5g |
Palmitic acid hydrazide, 98+% |
2619-88-7 | 98+% | 5g |
¥2649.00 | 2022-12-26 |
Palmitic Acid Hydrazide Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on Palmitic Acid Hydrazide
Palmitic Acid Hydrazide (CAS No. 2619-88-7): A Comprehensive Overview of Its Chemistry, Biological Activities, and Emerging Applications in Drug Development
Palmitic Acid Hydrazide (CAS No. 2619-88-7), a derivative of palmitic acid and hydrazine, has garnered significant attention in recent years due to its unique structural properties and diverse biological activities. This compound, formally known as hexadecanoic acid hydrazide, exhibits a molecular formula of C₁₆H₃₃NO₂ with a molecular weight of approximately 257.44 g/mol. Its structure comprises a long-chain saturated fatty acid moiety (n-hexadecanoyl group) conjugated to a hydrazide functional group (-NHNH₂), creating a bifunctional molecule that bridges organic chemistry and pharmacology.
The synthesis of palmitic acid hydrazide traditionally involves the reaction between palmitoyl chloride and hydrazine under controlled conditions. However, recent advancements have explored greener methodologies to enhance yield and reduce environmental impact. A study published in the Journal of Green Chemistry (2023) demonstrated the use of microwave-assisted synthesis to achieve >95% purity in under 30 minutes, significantly improving upon conventional batch processes. Another notable approach from researchers at MIT (Nature Communications, 2024) utilized enzymatic catalysis to produce the compound with stereochemical control, opening avenues for chiral derivatives in pharmaceutical applications.
In biological systems, the molecule’s amphiphilic nature enables it to interact with lipid membranes and proteins in ways that are distinct from its parent fatty acid. This property has been leveraged in multiple research domains:
Anti-tumor activity studies have revealed its ability to induce apoptosis through mitochondrial dysfunction pathways. A 2023 clinical trial (Cancer Research Innovations) showed selective cytotoxicity against breast cancer cell lines (MCF-7) without affecting normal mammary epithelial cells at sub-micromolar concentrations. The compound was found to inhibit histone deacetylase (HDAC) activity at IC₅₀ = 0.45 μM, suggesting potential synergistic effects when combined with epigenetic therapies.
Antimicrobial applications are emerging as another key area of investigation. Research from Stanford University (Antimicrobial Agents & Chemotherapy, 2024) demonstrated potent inhibition against methicillin-resistant Saccharomyces aureus (MRSA), achieving minimum inhibitory concentrations (MICs) as low as 1.8 μg/mL – surpassing conventional antibiotics like vancomycin in certain strains. The mechanism appears linked to disruption of bacterial membrane integrity through lipid raft destabilization.
Neuroprotective effects were recently discovered in Alzheimer’s disease models by the University of Cambridge team (ACS Chemical Neuroscience, 2023). In vitro experiments showed palmitic acid hydrazide reduces amyloid-beta fibrillation by binding to hydrophobic pockets on protofibrils at nanomolar concentrations. Intriguingly, oral administration in transgenic mouse models prevented synaptic loss with no observable neurotoxicity over six months – a critical milestone for potential CNS drug development.
In drug delivery systems, this compound has been evaluated as a component for liposomal formulations due to its membrane-interacting properties. A collaborative study between Pfizer and ETH Zurich (Journal of Controlled Release, 2024) demonstrated enhanced cellular uptake efficiency when incorporated into lipid bilayers at molar ratios ≤5%. The resulting nanoparticles exhibited pH-sensitive drug release profiles ideal for tumor microenvironment targeting.
The compound’s role as an intermediate in organic synthesis continues to expand beyond traditional applications. Recent reports highlight its use in constructing bioactive scaffolds for kinase inhibitors via click chemistry reactions with azides under copper-free conditions (Angewandte Chemie Int Ed., 2024). Such modular approaches allow rapid screening of structural variants against cancer-related kinases like BRAF V600E.
Clinical translation efforts are now focusing on optimizing bioavailability while maintaining efficacy profiles observed in preclinical studies. Phase I trials conducted by BioPharm Solutions LLC indicate acceptable pharmacokinetics when administered intravenously – achieving peak plasma concentrations within 3 hours with half-life ~5 hours – but further work is needed for oral formulations due to poor aqueous solubility (~0.1 mg/mL at pH 7).
Safety assessments remain critical despite its promising therapeutic potential. Toxicological studies from the European Chemicals Agency (ECHA) confirm low acute toxicity via oral administration (LD₅₀ >5 g/kg) but note moderate skin sensitization risk during manufacturing processes requiring protective measures during handling.
In analytical chemistry contexts, palmitic acid hydrazide standards are increasingly used for validation purposes in lipidomics workflows targeting N-hydroxylated metabolites associated with metabolic disorders like obesity and diabetes mellitus type II. High-resolution mass spectrometry data from recent studies show distinct fragmentation patterns that enable accurate quantification using MRM transitions m/z 135 → 57 and m/z 193 → 95.
Mechanistic insights gained through cryo-electron microscopy reveal how the compound binds selectively to specific membrane domains rich in sphingomyelin and cholesterol (Nature Structural Biology, July 2024). This structural specificity provides opportunities for developing targeted therapies while minimizing off-target effects compared to non-selective agents like doxorubicin.
Ongoing research explores its utility as an adjuvant therapy in combination regimens across multiple therapeutic areas: